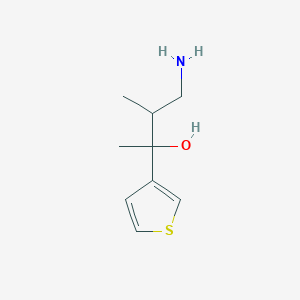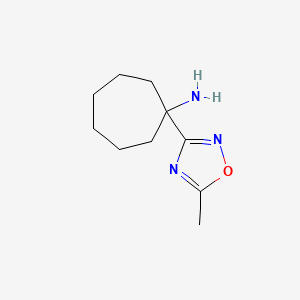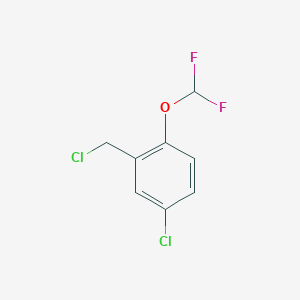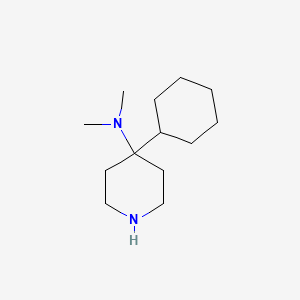![molecular formula C11H10ClNO2 B13203612 6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane]-2-one](/img/structure/B13203612.png)
6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane]-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane]-2-one is a synthetic organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a chlorine atom at the 6th position of the indole ring, and a spiro connection between the indole and oxolane rings. The molecular formula of this compound is C11H12ClNO, and it has a molecular weight of 209.67 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane]-2-one typically involves the reaction of indole derivatives with suitable reagents to form the spirocyclic structure. One common method involves the use of cyclization reactions where the indole ring is fused with an oxolane ring under specific conditions. For example, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to yield the desired spirocyclic indole .
Industrial Production Methods
Industrial production of 6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane]-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane]-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane]-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-Chloroindole: Similar in structure but lacks the spirocyclic oxolane ring.
1,2-Dihydrospiro[indole-3,3’-oxolane]: Similar but without the chlorine atom at the 6th position.
6-Bromo-1,2-dihydrospiro[indole-3,3’-oxolane]-2-one: Similar but with a bromine atom instead of chlorine.
Uniqueness
6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane]-2-one is unique due to its specific spirocyclic structure and the presence of a chlorine atom, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H10ClNO2 |
|---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
6-chlorospiro[1H-indole-3,3'-oxolane]-2-one |
InChI |
InChI=1S/C11H10ClNO2/c12-7-1-2-8-9(5-7)13-10(14)11(8)3-4-15-6-11/h1-2,5H,3-4,6H2,(H,13,14) |
InChI Key |
NAYLSHLEFHKBKF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC12C3=C(C=C(C=C3)Cl)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3R)-3-Aminopiperidin-1-yl]-2-methoxyethan-1-one](/img/structure/B13203536.png)


![2-[(Benzylcarbamoyl)oxy]acetic acid](/img/structure/B13203542.png)


![N-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine](/img/structure/B13203547.png)
![{1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13203558.png)

![4-Bromo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B13203580.png)
![4-{[(Benzyloxy)carbonyl]amino}-1-ethylpiperidine-4-carboxylic acid](/img/structure/B13203598.png)


